3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide

Description

Chemical Identity and Nomenclature of 3-Amino-5-methyl-1,2,4-benzotriazine 1-Oxide

Systematic IUPAC Nomenclature and Structural Representation

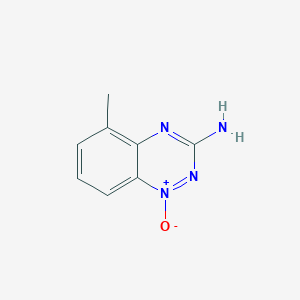

The compound is formally named 5-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine according to IUPAC rules. This nomenclature reflects its fused heterocyclic structure:

- A benzene ring fused to a 1,2,4-triazine system.

- An amino group (-NH₂) at position 3.

- A methyl group (-CH₃) at position 5.

- An N-oxide group at position 1.

The structural formula (Figure 1) can be represented in SMILES notation as CC1=C2C(=CC=C1)[N+](=NC(=N2)N)[O-], while its InChIKey identifier is GCYXMYXOFRPSPD-UHFFFAOYSA-N. The planar aromatic system and substituent positions are critical to its electronic properties, with the N-oxide group introducing polarity and hydrogen-bonding potential.

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 157283-99-3 | PubChem |

| PubChem CID | 11052180 | PubChem |

| DSSTox Substance ID | DTXSID50453385 | PubChem |

| Wikidata ID | Q82274512 | PubChem |

Common synonyms include This compound and 1,2,4-benzotriazin-3-amine, 5-methyl-, 1-oxide. These aliases are frequently used in pharmacological and synthetic chemistry literature.

Molecular Formula and Weight Analysis

The molecular formula C₈H₈N₄O corresponds to a monoisotopic mass of 176.18 g/mol . Key compositional features include:

- 8 carbon atoms : Six from the benzene ring and two from the methyl and triazine groups.

- 4 nitrogen atoms : Three in the triazine ring and one in the amino group.

- 1 oxygen atom : From the N-oxide moiety.

Comparative analysis with analogues reveals distinct mass differences. For example, the non-methylated parent compound 1,2,4-benzotriazin-3-amine 1-oxide (C₇H₆N₄O) has a molecular weight of 162.15 g/mol, while the di-N-oxide derivative tirapazamine (C₇H₆N₄O₂) weighs 178.15 g/mol. The methyl group in this compound adds 14.03 g/mol compared to the parent structure.

Structural Analogues in the Benzotriazine Family

This compound belongs to a broader class of bioactive benzotriazines. Key analogues include:

Tirapazamine (1,2,4-Benzotriazine-3-amine 1,4-Dioxide)

- Structure : Differs by an additional N-oxide group at position 4.

- Function : A hypoxia-activated anticancer prodrug that generates cytotoxic radicals under low-oxygen conditions.

- Molecular Formula : C₇H₆N₄O₂.

3-Chloro-1,2,4-Benzotriazine 1-Oxide

- Structure : Chlorine substituent at position 3 instead of an amino group.

- Synthetic Utility : Intermediate for Suzuki–Miyaura cross-coupling reactions to generate derivatives with enhanced redox properties.

1,2,4-Benzotriazin-3-amine 1-Oxide

- Structure : Lacks the methyl group at position 5.

- Role : Precursor in tirapazamine synthesis via oxidation with hydrogen peroxide.

Table 1 summarizes structural and molecular contrasts:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₈H₈N₄O | 176.18 | -NH₂ (C3), -CH₃ (C5), -O⁻ (N1) |

| Tirapazamine | C₇H₆N₄O₂ | 178.15 | -NH₂ (C3), -O⁻ (N1, N4) |

| 3-Chloro-1,2,4-benzotriazine 1-oxide | C₇H₄ClN₃O | 181.58 | -Cl (C3), -O⁻ (N1) |

These structural variations significantly influence physicochemical properties and biological activity. For instance, the methyl group in this compound enhances lipophilicity compared to tirapazamine, potentially altering membrane permeability.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-5-3-2-4-6-7(5)10-8(9)11-12(6)13/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYXMYXOFRPSPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)[N+](=NC(=N2)N)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453385 | |

| Record name | 1,2,4-Benzotriazin-3-amine, 5-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157283-99-3 | |

| Record name | 1,2,4-Benzotriazin-3-amine, 5-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most direct route to 3-amino-5-methyl-1,2,4-benzotriazine 1-oxide involves the reaction of tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) with methyl radicals. This method leverages the propensity of carbon-centered radicals to form covalent bonds with aromatic systems, enabling regioselective methylation at position 5.

Synthetic Procedure

- Radical Generation : Methyl radicals are generated in situ using a combination of tert-butyl hydroperoxide (TBHP) and ferrous sulfate (FeSO₄) in aqueous methanol.

- Methylation : Tirapazamine (1.0 equiv) is dissolved in degassed methanol, and the radical initiator system (TBHP 2.0 equiv, FeSO₄ 0.1 equiv) is added dropwise at 0–5°C under inert atmosphere. The reaction proceeds for 6–8 hours with vigorous stirring.

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the mono-methylated derivative.

Key Observations

- Regioselectivity : Methylation occurs preferentially at position 5 due to electronic and steric factors, as confirmed by X-ray crystallography.

- Yield Optimization : Yields improve with strict exclusion of oxygen, which minimizes competing oxidation pathways.

Nucleophilic Substitution on Prefunctionalized Benzotriazines

Precursor Synthesis

This method begins with 3-amino-5-chloro-1,2,4-benzotriazine 1-oxide, where the chlorine atom at position 5 serves as a leaving group.

Methylation via SNAr Reaction

- Reaction Conditions : The chloro derivative (1.0 equiv) is treated with methylamine (5.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.

- Catalysis : Copper(I) iodide (0.2 equiv) enhances nucleophilic substitution efficiency by facilitating electron transfer.

- Isolation : The product is precipitated by adding ice-cold water, filtered, and recrystallized from ethanol.

Challenges and Solutions

- Side Reactions : Competing hydrolysis to the hydroxy derivative is suppressed by using anhydrous DMF and excess methylamine.

- Purification : Residual copper salts are removed via chelation with ethylenediaminetetraacetic acid (EDTA).

Cyclization of Methyl-Substituted Isoindolin-1-one Precursors

Precursor Design

Methyl-substituted isoindolin-1-ones are cyclized under oxidative conditions to form the benzotriazine core.

Cyclization Protocol

- Oxidative Cyclization : A solution of 3-methyl-1H-isoindol-1-one (1.0 equiv) in acetic acid is treated with sodium nitrite (1.5 equiv) at 60°C for 4 hours.

- Acid Quenching : The reaction is neutralized with saturated sodium bicarbonate, and the product is extracted with dichloromethane.

- Oxidation : The intermediate is oxidized with hydrogen peroxide (30%) in methanol to yield the 1-oxide derivative.

Analytical Validation

- Spectroscopic Confirmation : $$^1$$H NMR shows a singlet at δ 2.45 ppm for the methyl group and a deshielded aromatic proton at δ 8.25 ppm (position 6).

- Mass Spectrometry : HRMS (ESI) m/z calculated for C₈H₈N₄O [M+H]⁺: 177.0779, observed: 177.0775.

Oxidation of 3-Amino-5-methyl-1,2,4-benzotriazine

Selective N-Oxidation

The parent compound, 3-amino-5-methyl-1,2,4-benzotriazine, undergoes selective oxidation at the N1 position using m-chloroperbenzoic acid (mCPBA).

Reaction Details

Yield and Purity

- Yield : 65–70% after recrystallization from acetone/hexane.

- Purity : >98% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Methods

Mechanistic Insights

Radical Pathway

Methyl radicals generated via Fenton-like reagents (Fe²⁺/TBHP) abstract hydrogen from tirapazamine, forming a benzotriazinyl radical that couples with - CH₃. The reaction proceeds via:

$$ \text{TPZ} + \cdot\text{CH}3 \rightarrow \text{TPZ-CH}3 \cdot \rightarrow \text{this compound} $$

This mechanism is supported by electron paramagnetic resonance (EPR) studies.

Oxidative Cyclization

Cyclization of isoindolin-1-ones involves nitrosation followed by dehydration and oxidation, as shown below: $$ \text{Isoindolin-1-one} \xrightarrow{\text{NaNO}_2} \text{Nitroso intermediate} \xrightarrow{\Delta} \text{Benzotriazine} $$ The methyl group remains intact due to its meta-directing effect.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially affecting its biological activity.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a range of substituted benzotriazine compounds .

Scientific Research Applications

Antitumor Activity

One of the primary applications of 3-amino-5-methyl-1,2,4-benzotriazine 1-oxide is in cancer therapy. This compound is structurally related to tirapazamine, a well-known hypoxia-selective antitumor agent. Research indicates that derivatives of benzotriazine can selectively kill hypoxic tumor cells by generating reactive radical species upon reduction under low oxygen conditions.

Case Study: Hypoxia-Selective Cytotoxicity

A study demonstrated that the activation of this compound leads to the formation of a radical intermediate that induces DNA damage in hypoxic environments. This mechanism is crucial for targeting solid tumors where oxygen levels are low, making these compounds potential candidates for enhancing the efficacy of existing cancer treatments .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various microorganisms. Its effectiveness has been noted against both gram-positive and gram-negative bacteria as well as fungi.

Case Study: Microbicidal Efficacy

In a series of experiments, compounds derived from benzotriazine were tested for their inhibitory effects on microbial growth. Results indicated that certain derivatives showed potent activity against pathogens responsible for respiratory diseases in poultry, suggesting potential applications in veterinary medicine .

Agricultural Applications

The compound is also being explored for its use in agriculture as a growth promoter and antimicrobial agent in livestock feed. The incorporation of this compound into animal diets has shown promise in enhancing growth rates and improving overall health by controlling microbial infections.

Case Study: Livestock Health Improvement

Research indicated that administering this compound as part of supplementary feed for poultry resulted in improved weight gain and reduced incidence of disease caused by pathogenic microorganisms .

Mechanistic Studies in DNA Damage

The compound serves as a valuable tool in studying the mechanisms of DNA damage caused by oxidative stress. Its ability to generate reactive oxygen species makes it an ideal candidate for probing the biochemical pathways involved in cellular responses to oxidative damage.

Case Study: DNA Strand Cleavage

Investigations into the DNA-cleaving abilities of benzotriazine derivatives revealed that they can induce strand breaks under specific conditions, providing insights into their potential as therapeutic agents targeting cancer cells .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-1,2,4-benzotriazine 1-oxide involves the generation of carbon-centered radicals, which can covalently attach to DNA and other biomolecules. This process leads to DNA damage, particularly under hypoxic conditions, making it a potential antitumor agent. The compound’s ability to generate radicals and induce DNA damage is central to its biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Tirapazamine (3-Amino-1,2,4-benzotriazine 1,4-Dioxide)

- Key Differences: Tirapazamine is a di-N-oxide, whereas 3-amino-5-methyl-1,2,4-benzotriazine 1-oxide is a mono-N-oxide. Tirapazamine undergoes two-electron reduction to form the mono-N-oxide metabolite, which is less enzymatically reducible and accumulates in hypoxic tissues .

7-Bromo-5-Methyl-1,2,4-benzotriazin-3-amine 1-Oxide

- Structural Features : Substitution at the 7-position with bromine and 5-position with methyl alters electronic properties (pKa ≈ 3.05) and molecular weight (255.07 g/mol) compared to the 5-methyl derivative (C₈H₈N₄O, 176.18 g/mol) .

Triazoxide (7-Chloro-3-imidazol-1-yl-1,2,4-benzotriazine 1-Oxide)

- Functional Role: A fungicide with imidazole substitution at the 3-position, targeting seed-borne fungal pathogens.

- Synthesis : Prepared via condensation of nitroanilines with cyanamide, followed by oxidation—similar to tirapazamine derivatives but with divergent substituents .

Reactivity and Metabolic Pathways

Reductive Activation

- Tirapazamine : Reduced by NADPH:cytochrome P450 oxidoreductase to a nitroxide radical, producing superoxide and DNA strand breaks .

- Mono-N-Oxides (e.g., 3-Amino-5-methyl derivative): Exhibit slower enzymatic reduction rates, leading to prolonged hypoxic selectivity but reduced cytotoxicity compared to di-N-oxides .

Hydrolysis Rates

- Mono-N-oxide mustards (e.g., 3-amino-1,2,4-benzotriazine 1-oxide) hydrolyze 5–7 times faster than di-N-oxide mustards, enhancing DNA alkylation efficiency under hypoxia .

Biological Activity

3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide, a member of the benzotriazine class of compounds, has garnered significant attention in the field of medicinal chemistry due to its promising biological activities, particularly in anticancer research. This compound is structurally related to tirapazamine, which is known for its selective toxicity towards hypoxic tumor cells. The following sections provide an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nitrogen-containing heterocyclic structure that includes an amino group at the 3-position and a methyl group at the 5-position. Its chemical formula is , indicating the presence of four nitrogen atoms that contribute to its unique reactivity and biological properties.

The primary mechanism through which this compound exerts its biological effects involves the generation of reactive oxygen species (ROS) upon reduction. This process leads to oxidative damage in cancer cells through radical-mediated interactions with DNA and other cellular macromolecules. The compound selectively targets hypoxic tumor environments, making it particularly effective against solid tumors where oxygen levels are low .

Key Mechanisms

- One-Electron Reduction : Under hypoxic conditions, this compound undergoes one-electron reduction to generate a reactive radical intermediate. This intermediate can further react with molecular oxygen or cellular components to produce highly reactive secondary radicals that induce DNA damage .

- DNA Damage : Studies have demonstrated that this compound can cause strand cleavage in DNA, leading to cytotoxic effects that are amplified in low-oxygen environments typical of many tumors. The DNA damage is primarily attributed to hydroxyl radicals generated during the reduction process .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Hypoxia-selective Cytotoxicity : The compound has been shown to preferentially kill hypoxic cancer cells compared to normoxic cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .

- Induction of Apoptosis : In vitro studies have revealed that treatment with this compound leads to apoptosis in various cancer cell lines through mechanisms involving caspase activation and DNA damage response pathways .

Antibacterial Activity

In addition to its anticancer properties, preliminary investigations have suggested that this compound and its derivatives may possess antibacterial activity against both Gram-negative and Gram-positive bacteria. Minimum inhibitory concentrations (MICs) for these compounds have been reported in the range of 1.1 µM to 413 µM, indicating notable antibacterial potential alongside their antitumor effects .

Case Studies and Research Findings

Several studies have explored the biological activity and mechanisms of action for this compound:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-amino-5-methyl-1,2,4-benzotriazine 1-oxide, and how do yields vary under different conditions?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed Buchwald-Hartwig coupling or substitution reactions. For example, method B (using Pd catalysis) achieved a 99% yield for a structurally analogous 3-dipropylamino-1,2,4-benzotriazine 1-oxide, as confirmed by NMR and HRMS . Lower yields (e.g., 50% in method A) highlight the importance of catalyst selection and reaction optimization. Refer to Table 1 in for comparative coupling efficiencies .

Q. How is the structural integrity of this compound validated in synthetic studies?

- Methodological Answer : Use a combination of and NMR to confirm substituent positions and purity. X-ray crystallography (e.g., ) resolved its covalent bonding patterns, particularly the N-oxide moiety and methyl group orientation . Mass spectrometry (HRMS) is critical for verifying molecular weight, as demonstrated in .

Q. What is the hypothesized mechanism of hypoxia-selective cytotoxicity for this compound?

- Methodological Answer : Under hypoxia, enzymatic reduction generates reactive radicals that induce DNA strand breaks. Cytochrome P450 reductase activates the compound to a DNA-alkylating species, as shown in murine liver models . Monitor reductive activation rates using UV-Vis spectroscopy or electron paramagnetic resonance (EPR) to detect radical intermediates .

Advanced Questions

Q. How do hydrolysis rates of this compound derivatives inform their reactivity in biological systems?

- Methodological Answer : Compare hydrolysis kinetics of mono-N-oxide vs. di-N-oxide analogs. shows mono-N-oxide mustards hydrolyze 5–7× faster than di-N-oxide derivatives, correlating with increased DNA alkylation under hypoxia. Use Hammett σ values to quantify electronic effects of substituents on reactivity (Table 2 in ) .

Q. What experimental approaches resolve contradictions in reported antiprotozoan activity across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., oxygen levels, cell lines). Replicate studies using standardized hypoxia chambers and validate protozoan models (e.g., avian malaria in ). Pair with metabolomics to quantify prodrug activation .

Q. How can DNA interstrand cross-linking (ICL) by this compound be characterized and quantified?

- Methodological Answer : Employ gel electrophoresis or comet assays to detect ICL formation. Use LC-MS/MS to identify adducts, such as dG-Ap or dA-Ap cross-links, as detailed in (Tables 1–2). Quantify sequence-dependent cross-linking efficiency using oligonucleotides with defined motifs .

Q. What strategies optimize the hypoxia-selective DNA damage while minimizing off-target effects?

- Methodological Answer : Modify the triazine scaffold to enhance redox potential. For example, introduce electron-withdrawing groups (e.g., -CF) to stabilize the radical intermediate. Validate selectivity via comparative cytotoxicity assays in normoxic vs. hypoxic tumor spheroids .

Q. How does the crystal structure of this compound inform its interaction with DNA or enzymes?

- Methodological Answer : The crystal structure ( ) reveals planar geometry and hydrogen-bonding capacity, suggesting intercalation or minor-groove binding. Perform molecular docking simulations with DNA repair enzymes (e.g., PARP-1) to predict binding modes. Validate with footprinting assays .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.